![molecular formula C23H29NO B5141936 4-allyl-1,3,5-trimethyl-2,6-diphenyl-4-piperidinol](/img/structure/B5141936.png)
4-allyl-1,3,5-trimethyl-2,6-diphenyl-4-piperidinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-allyl-1,3,5-trimethyl-2,6-diphenyl-4-piperidinol, also known as ATDP, is a chemical compound that has been extensively studied for its potential therapeutic applications. ATDP belongs to the class of piperidine derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties.
Mechanism of Action
The exact mechanism of action of 4-allyl-1,3,5-trimethyl-2,6-diphenyl-4-piperidinol is not well understood, but it is believed to involve the modulation of neurotransmitter release and the inhibition of inflammatory mediators. 4-allyl-1,3,5-trimethyl-2,6-diphenyl-4-piperidinol has been found to inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-1β, and to reduce the expression of COX-2 and iNOS, which are key enzymes involved in the inflammatory response. Additionally, 4-allyl-1,3,5-trimethyl-2,6-diphenyl-4-piperidinol has been found to modulate the release of neurotransmitters such as glutamate and GABA, which are involved in pain perception and seizure activity.
Biochemical and Physiological Effects
4-allyl-1,3,5-trimethyl-2,6-diphenyl-4-piperidinol has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and anticonvulsant properties. 4-allyl-1,3,5-trimethyl-2,6-diphenyl-4-piperidinol has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β, and to inhibit the expression of COX-2 and iNOS, which are key enzymes involved in the inflammatory response. Additionally, 4-allyl-1,3,5-trimethyl-2,6-diphenyl-4-piperidinol has been found to modulate the release of neurotransmitters such as glutamate and GABA, which are involved in pain perception and seizure activity.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-allyl-1,3,5-trimethyl-2,6-diphenyl-4-piperidinol in lab experiments is its potent anti-inflammatory and analgesic effects, which make it a promising candidate for the treatment of chronic pain and inflammatory disorders. Additionally, 4-allyl-1,3,5-trimethyl-2,6-diphenyl-4-piperidinol has been found to exhibit anticonvulsant properties, making it a potential treatment option for epilepsy. However, one of the limitations of using 4-allyl-1,3,5-trimethyl-2,6-diphenyl-4-piperidinol in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 4-allyl-1,3,5-trimethyl-2,6-diphenyl-4-piperidinol. One area of research could focus on the development of more efficient synthesis methods to improve the yield and purity of 4-allyl-1,3,5-trimethyl-2,6-diphenyl-4-piperidinol. Additionally, further studies could investigate the exact mechanism of action of 4-allyl-1,3,5-trimethyl-2,6-diphenyl-4-piperidinol, and its potential interactions with other drugs. Furthermore, research could focus on the development of novel formulations of 4-allyl-1,3,5-trimethyl-2,6-diphenyl-4-piperidinol that improve its solubility and bioavailability, making it more suitable for use in vivo. Finally, further studies could investigate the potential therapeutic applications of 4-allyl-1,3,5-trimethyl-2,6-diphenyl-4-piperidinol in other disease conditions, such as cancer and neurodegenerative disorders.
Synthesis Methods
4-allyl-1,3,5-trimethyl-2,6-diphenyl-4-piperidinol can be synthesized using a multi-step process that involves the reaction of allyl bromide with 2,6-diphenylpiperidin-4-one, followed by reduction with sodium borohydride and subsequent alkylation with methyl iodide. The final step involves the reaction of the resulting compound with hydroxylamine hydrochloride to yield 4-allyl-1,3,5-trimethyl-2,6-diphenyl-4-piperidinol. The purity and yield of 4-allyl-1,3,5-trimethyl-2,6-diphenyl-4-piperidinol can be improved using various purification techniques, such as recrystallization and column chromatography.
Scientific Research Applications
4-allyl-1,3,5-trimethyl-2,6-diphenyl-4-piperidinol has been extensively studied for its potential therapeutic applications in various disease conditions. It has been found to exhibit potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of chronic pain and inflammatory disorders such as rheumatoid arthritis and osteoarthritis. Additionally, 4-allyl-1,3,5-trimethyl-2,6-diphenyl-4-piperidinol has been found to exhibit anticonvulsant properties, making it a potential treatment option for epilepsy.
properties
IUPAC Name |
1,3,5-trimethyl-2,6-diphenyl-4-prop-2-enylpiperidin-4-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO/c1-5-16-23(25)17(2)21(19-12-8-6-9-13-19)24(4)22(18(23)3)20-14-10-7-11-15-20/h5-15,17-18,21-22,25H,1,16H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVHGGXMXPNCGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(C(C(C1(CC=C)O)C)C2=CC=CC=C2)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Trimethyl-2,6-diphenyl-4-(prop-2-en-1-yl)piperidin-4-ol |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.